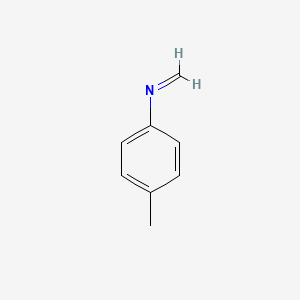

4-Methyl-n-methylideneaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7-3-5-8(9-2)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYLXTYQVOYZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284369 | |

| Record name | 4-methyl-n-methylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32328-79-3 | |

| Record name | NSC36981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-n-methylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Methyl N Methylideneaniline

Direct Condensation Approaches: Optimization and Mechanistic Considerations

Solvent Effects and Catalysis in Imine Formation

The choice of solvent and catalyst is paramount in optimizing imine formation, influencing both reaction rate and equilibrium position. The reaction mechanism can be sensitive to pH, solvent polarity, and the presence of catalytic species that facilitate either the initial nucleophilic attack or the final dehydration step. arkat-usa.orgrsc.org

Catalysis: Acid catalysis is commonly employed to accelerate the dehydration of the carbinolamine intermediate. masterorganicchemistry.com However, the pH must be carefully controlled; highly acidic conditions can lead to the non-nucleophilic protonation of the amine reactant. arkat-usa.org Studies on the reaction between p-chlorobenzaldehyde and aniline (B41778) have shown that the reaction rate peaks at a pH of approximately 4. arkat-usa.org Aniline and its derivatives can themselves act as nucleophilic catalysts, speeding up imine formation in aqueous solutions by up to 400-fold, which is particularly useful for biological applications at neutral pH. acs.orgresearchgate.net

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. Amberlyst® 15, a solid acid resin, has proven effective for synthesizing various imines under solvent-free conditions at room temperature, with reactions completing in 2-4 hours. peerj.com Another advanced catalytic system involves a copper oxide-modified cerium oxide (CuOₓ-CeO₂) catalyst, which enables the direct one-pot synthesis of imines from methylarenes and anilines using air as the oxidant. rsc.org

Solvent Effects: The solvent plays a critical role by stabilizing reactants, intermediates, and transition states. While traditional methods often used a Dean-Stark apparatus with solvents like toluene (B28343) to azeotropically remove water and shift the equilibrium, modern approaches favor greener alternatives. peerj.comacs.org Water itself can be an effective solvent, especially when combined with sonication, which improves reactant solubility and accelerates reaction kinetics. digitellinc.com Theoretical studies on the reaction of methylamine (B109427) and acetaldehyde (B116499) in aqueous solution highlight the solvent's importance in stabilizing charged intermediates, such as zwitterions, which can be crucial for the reaction pathway. arkat-usa.org

In apolar aprotic solvents like toluene, trace amounts of acid impurities can act as "hidden" catalysts, significantly accelerating the reaction. scielo.br A comparison of methanol (B129727) and ethanol (B145695) as solvents for a related reaction showed that the reaction rate was lower in methanol despite its higher dielectric constant, suggesting that the non-polar transition state is better stabilized in ethanol. ajgreenchem.com

Table 1: Effect of Catalyst and Conditions on Imine Synthesis

This table summarizes the performance of different catalytic systems in imine synthesis, drawing from studies on analogous reactions.

| Reactants | Catalyst | Solvent | Conditions | Yield/Outcome | Citation |

| Aromatic Aldehydes + Primary Amines | Amberlyst® 15 | Solvent-free | Room Temp, 2-4h | 72-99% | peerj.com |

| Mesitylene + Aniline | CuOₓ-CeO₂ | None | 413 K, 120h | >99% conversion | rsc.org |

| Aldehydes + Amines | Aniline | Water | pH 4-7 | Up to 400-fold rate increase | acs.org |

| Aromatic Aldehydes + Amines | None | Water | Sonication | High yields, fast reaction | digitellinc.com |

| Aldehydes + Amines | None | Supercritical CO₂ | 35 °C, 15 MPa | Quantitative yields | chemistryviews.org |

Green Chemistry Principles in Synthesis of 4-Methyl-N-methylideneaniline Derivatives

The synthesis of imines is an area where green chemistry principles have been successfully applied to reduce environmental impact. rsc.org Key strategies include the use of safer solvents, renewable materials, energy-efficient methods, and recyclable catalysts. acs.org

Alternative Solvents and Reaction Media: Water and even citrus juices have been utilized as environmentally benign reaction media for imine synthesis. acs.orgtandfonline.com Supercritical carbon dioxide (sc-CO₂) serves as a non-toxic, removable solvent and a promoter for the reaction, which becomes autocatalytic as the released water forms carbonic acid with CO₂. chemistryviews.org Renewable solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have also been employed as greener alternatives to traditional solvents like THF. smolecule.com

Catalysis and Energy Efficiency: The use of heterogeneous, recyclable catalysts like Amberlyst® 15 under solventless (neat) conditions minimizes waste. peerj.com One-pot syntheses that combine multiple steps, such as the oxidation of a methylarene followed by condensation with an aniline using a reusable CuOₓ-CeO₂ catalyst and air as the oxidant, improve atom economy and process efficiency. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. smolecule.com

Alternative Synthetic Pathways and Precursor Chemistry

While direct condensation is the most straightforward method, alternative pathways to N-arylimines exist, often starting from different precursors. The primary precursors for this compound are p-toluidine (B81030) and formaldehyde (B43269). The reaction mechanism in acidic media involves the initial formation of N-hydroxymethyl aniline, which rapidly loses water to form the reactive N-methylidene anilinium ion. mdpi.com This electrophilic species then reacts with another aniline molecule in subsequent steps in related polymer syntheses.

Alternative synthetic strategies that bypass the direct condensation of an amine and an aldehyde include:

Oxidative Coupling: Transition metal catalysts can facilitate the direct preparation of imines from amines, avoiding the need to handle aldehydes separately. rsc.org A copper-catalyzed oxidative coupling of amines is a notable example.

From Methylarenes and Anilines: A one-pot method allows for the synthesis of imines directly from methylarenes (like toluene, the precursor to the benzyl (B1604629) group in some derivatives) and anilines, using a heterogeneous catalyst and air. rsc.org

From Alkynes: Cationic rhodium(I) and gold(I) catalysts can mediate the reaction of terminal alkynes with anilines under mild conditions to yield the corresponding imines. organic-chemistry.org

Using Iminodimagnesium Reagents: The reaction of iminodimagnesium reagents (RN(MgBr)₂) with ketones has been used to prepare N-arylimines, representing an alternative organometallic approach. oup.com

These alternative pathways, while not always the most direct route to the specific target compound, are part of the broader synthetic toolkit for imine formation and are crucial for developing step-saving and novel molecular architectures. nih.gov

Kinetic and Thermodynamic Aspects of this compound Formation Reactions

The formation of this compound is governed by both kinetic and thermodynamic factors. The reaction is typically a second-order process, and its rate is influenced by temperature, solvent, and catalysis. researchgate.netresearchgate.net

Kinetics: Kinetic studies of the aniline-formaldehyde reaction in acidic solution have been performed to quantify the reactivity of the reactants. researchgate.net The rate-determining step can change depending on the pH; at low pH, the formation of the carbinolamine can become rate-limiting, whereas at neutral or slightly acidic pH, the dehydration step is often slower. arkat-usa.org For a similar Schiff base synthesis, the activation energy (Ea) was determined to be 58.2 kJ/mol in ethanol, with the dehydration of the carbinolamine intermediate being the rate-determining step. smolecule.com A kinetic investigation into a related multicomponent reaction found that changing the solvent from methanol to ethanol affected the activation parameters, indicating a more ordered and less enthalpically demanding transition state in ethanol. ajgreenchem.com

Table 2: Kinetic and Activation Parameters for Analogous Imine Formation Reactions

This table presents kinetic data from studies on similar imine-forming reactions, illustrating the typical energy barriers and thermodynamic parameters involved.

| Reaction System | Solvent | Ea (kJ/mol) | ΔHǂ (kJ/mol) | ΔSǂ (J/mol·K) | ΔGǂ (kJ/mol) | Citation |

| 4-bromoaniline (B143363) + 2-chlorobenzaldehyde | Ethanol | 58.2 | - | - | - | smolecule.com |

| Multicomponent Piperidine Synthesis | Methanol | 104.2 | 101.6 | 114.7 | 67.3 | ajgreenchem.com |

| Multicomponent Piperidine Synthesis | Ethanol | 46.9 | 44.3 | -66.6 | 64.2 | ajgreenchem.com |

Stereoselective Synthesis of this compound Derivatives

The parent compound, this compound, is achiral and does not possess stereocenters. The carbon of the methylidene group (=CH₂) is bonded to two identical hydrogen atoms, precluding E/Z isomerism around the C=N double bond.

However, stereoselectivity becomes a critical consideration in the synthesis of its derivatives. If the formaldehyde precursor is replaced with a different aldehyde (R-CHO where R ≠ H), the resulting C=N bond can exist as E and Z isomers. In the synthesis of related N-aryl imines, the E-isomer is generally favored due to thermodynamic control, as this configuration minimizes steric hindrance between the substituents on the nitrogen and carbon atoms of the imine. smolecule.com For example, in 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the C=N bond adopts an E configuration. iucr.orgresearchgate.net

Furthermore, if either the aniline or aldehyde precursor contains a chiral center, the condensation reaction will produce a mixture of diastereomers. The synthesis of a single, pure stereoisomer would require a stereoselective synthetic strategy. General approaches to stereoselective synthesis that could be applied to create chiral derivatives of this compound include:

Asymmetric Catalysis: Using a chiral catalyst, such as an iridium complex with a chiral P,N-ligand, can achieve high enantioselectivity in reactions like asymmetric hydrogenation of a prochiral imine derivative. rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from proline, are widely used for stereoselective transformations, including MacMillan organocatalytic oxyamination, which could be used to prepare chiral precursors. nih.gov

Substrate Control: Employing a chiral starting material and leveraging its inherent stereochemistry to direct the formation of new stereocenters, as demonstrated in the stereodivergent synthesis of substituted prolinols. elsevierpure.com

These methods provide pathways to access optically active imine derivatives, which are valuable as intermediates and ligands in asymmetric synthesis.

Advanced Spectroscopic and Structural Characterization of 4 Methyl N Methylideneaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-Methyl-N-methylideneaniline in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, verifying the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The azomethine proton (-N=CH₂) typically appears as a singlet in a deshielded region of the spectrum, often between 8.0 and 10.0 ppm, due to the electronegativity of the adjacent nitrogen atom. semanticscholar.orgdergipark.org.tr The aromatic protons on the p-substituted aniline (B41778) ring would present as a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically 6.5–8.0 ppm). semanticscholar.org The methyl group protons (-CH₃) attached to the aromatic ring are expected to produce a sharp singlet at a more shielded position, generally around 2.3–2.5 ppm. dergipark.org.tr

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The imine carbon (-N=C H₂) is characteristically deshielded, with its resonance expected in the 158–164 ppm range. dergipark.org.tr The aromatic carbons would appear between approximately 114 and 150 ppm, with their precise shifts influenced by the substitution pattern. The methyl carbon signal is anticipated in the shielded aliphatic region, typically around 20–25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar Schiff base compounds.

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Methyl (-CH₃) | 2.3–2.5 (singlet) | 20–25 |

| Aromatic (C-H) | 6.8–7.5 (2 doublets) | 120–135 |

| Aromatic (C-N) | - | 145–150 |

| Aromatic (C-CH₃) | - | 130–140 |

The conformation of this compound is primarily defined by the rotation around the C(aryl)-N single bond. This rotation governs the dihedral angle between the plane of the aniline ring and the C-N=C plane. rsc.org In related N-benzylideneaniline structures, this rotation is known to be sterically hindered, leading to a twisted, non-planar conformation in the ground state. iaea.org

Dynamic NMR (DNMR) spectroscopy can be employed to study the energetics of this rotational process. At low temperatures, the rotation around the C-N bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent aromatic protons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at a specific coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the lineshape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for this conformational interchange, providing quantitative insight into the rotational barrier.

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing its characteristic bond vibrations. Both Infrared (IR) and Raman spectroscopy offer complementary information for a complete vibrational analysis.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=N (imine) stretching vibration, which is typically observed in the 1605–1693 cm⁻¹ region. dergipark.org.trnanobioletters.comderpharmachemica.com The presence of this band is a definitive indicator of Schiff base formation. Other key absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹, and aromatic C=C ring stretching vibrations, which usually appear as a series of bands in the 1450–1600 cm⁻¹ range. dergipark.org.trnanobioletters.com

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Therefore, it would be expected to show a strong signal for the symmetric breathing mode of the aromatic ring. nih.gov The C=N stretch is also Raman active and would complement the IR data. Comparing the IR and Raman spectra helps in assigning vibrational modes based on their symmetry properties, in accordance with the mutual exclusion principle for centrosymmetric molecules, although this molecule lacks a center of symmetry.

Table 2: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3010–3060 | IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2915–2970 | IR, Raman | Medium |

| Imine C=N Stretch | 1605–1693 | IR, Raman | Strong |

| Aromatic C=C Ring Stretch | 1550–1600 | IR, Raman | Strong-Medium |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic structure of the molecule by examining the transitions between electronic energy levels. The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: π→π* and n→π*. semanticscholar.org

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the imine bond, typically result in strong absorption bands at shorter wavelengths (e.g., 250-300 nm). The n→π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital. This transition is generally weaker in intensity and occurs at longer wavelengths (e.g., 300-380 nm). semanticscholar.org The exact position and intensity of these bands are sensitive to the molecular conformation; the twisted nature of the aniline ring relative to the imine group can disrupt π-conjugation, leading to shifts in the absorption maxima compared to a fully planar analogue. rsc.org

While not all Schiff bases are strongly fluorescent, some exhibit luminescence upon excitation. acs.org If this compound is fluorescent, its emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The study of its fluorescence properties, including quantum yield and lifetime, would provide further insight into the fate of the excited electronic state and the non-radiative decay pathways available to the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern. For the molecular formula C₈H₁₀N, the exact monoisotopic mass is 120.0813 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 120.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. chemguide.co.uk Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for imines and amines. miamioh.edu This could involve the loss of a hydrogen atom to give a stable fragment at m/z 119 (M-1).

Loss of Methyl Radical: Fragmentation could occur via the loss of the methyl group from the aromatic ring as a radical (∙CH₃), leading to a fragment ion at m/z 105 (M-15).

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to a series of smaller ions characteristic of substituted benzenes.

Analyzing these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 120 | [C₈H₁₀N]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [C₈H₉N]⁺ | [M-H]⁺ |

| 105 | [C₇H₇N]⁺˙ | [M-CH₃]⁺˙ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography: Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise atomic positions, bond lengths, bond angles, and conformation of the molecule in the solid state. Based on crystallographic studies of analogous Schiff bases like N-benzylideneaniline derivatives, several key structural features can be anticipated for this compound. rsc.orgnih.govnih.gov

The molecule is expected to adopt an E configuration about the C=N double bond. A crucial feature is the non-planarity of the molecule. The aniline ring is typically twisted significantly with respect to the plane containing the C-N=C atoms, with reported dihedral angles ranging from 40° to 55°. rsc.org This twist arises from steric repulsion between the hydrogen atom on the imine carbon and the ortho-hydrogen atoms of the aniline ring.

The crystal packing will be determined by weak intermolecular forces. Supramolecular interactions such as C-H···π stacking, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an aromatic ring of a neighboring molecule, are likely to play a significant role in stabilizing the crystal lattice. nih.gov The analysis of these interactions provides insight into how the molecules organize in the solid state.

Table 4: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

|---|---|

| C=N Bond Length | 1.27–1.29 Å |

| C(aryl)-N Bond Length | 1.41–1.44 Å |

| C-N=C Bond Angle | 118–122° |

| Aniline Ring Dihedral Angle* | 40–55° |

| Crystal System | Monoclinic or Orthorhombic |

| Supramolecular Interactions | C-H···π stacking, van der Waals forces |

*Dihedral angle between the mean plane of the aniline ring and the C-N=C plane.

Based on a comprehensive search for the chemical compound “this compound,” it has been determined that there is a lack of specific scientific literature and data pertaining to its advanced spectroscopic and structural characterization as outlined in the user's request.

The name "this compound" is chemically ambiguous and may refer to several possible structures, most notably N-(methylidene)-4-methylaniline (a Schiff base derived from formaldehyde (B43269) and 4-methylaniline). Searches for this compound and its potential synonyms did not yield the specific experimental data required to populate the requested sections on:

Other Advanced Characterization Techniques:There is no available literature detailing the use of techniques such as Mössbauer spectroscopy for the analysis of this compound or its metal complexes.

Due to the absence of specific, verifiable research findings and data for "this compound" in the public domain and scientific databases, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and strict content inclusions. An article generated without this specific data would not meet the required standards of detail and accuracy.

Therefore, the requested article cannot be provided at this time.

Computational and Theoretical Chemistry Studies of 4 Methyl N Methylideneaniline

Density Functional Theory (DFT) Calculations: Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. acs.orgresearchgate.net By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT offers a balance between computational cost and accuracy. For 4-Methyl-N-methylideneaniline, DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic characteristics and predict its chemical behavior. irjweb.comresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comthaiscience.info

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info For this compound, the electron-donating p-methyl group on the aniline (B41778) ring is expected to raise the HOMO energy, while the imine group influences the LUMO. DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap, which governs the molecule's behavior in chemical reactions and its electronic absorption properties.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Anilines Calculated via DFT This table presents data for structurally related compounds to illustrate typical values, as specific peer-reviewed data for this compound was not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-methylaniline | -5.12 | -0.15 | 4.97 |

| p-nitroaniline | -6.68 | -2.79 | 3.89 |

Data sourced from studies on substituted anilines. researchgate.netthaiscience.info

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential). Green and yellow represent areas of intermediate potential.

For this compound, an MEP analysis would likely reveal a region of high negative potential (red) around the nitrogen atom of the imine group, due to its lone pair of electrons. This site would be the primary target for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential (blue), making them susceptible to nucleophilic interactions. researchgate.net

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit non-linear optical (NLO) properties, making them useful in technologies like optical communications and data storage. researchgate.net Computational methods, particularly DFT, are employed to predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mq.edu.au

The structure of this compound, featuring an electron-donating methyl group and a π-conjugated system extending from the phenyl ring to the imine bond, suggests potential for NLO activity. DFT calculations can quantify the components of the hyperpolarizability tensor (β) to evaluate its NLO response. Studies on similar substituted anilines have shown that the nature and position of substituent groups significantly influence these properties. mq.edu.au

Molecular Dynamics (MD) Simulations: Conformational Landscapes and Solvent Effects

While DFT calculations provide insight into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. arxiv.orgmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and the influence of its environment. mdpi.com

For this compound, MD simulations can map the potential energy surface related to the rotation around the C-N single bond, identifying the most stable conformations and the energy barriers between them. Furthermore, performing these simulations in different explicit solvents (e.g., water, methanol (B129727), chloroform) can reveal how solvent molecules interact with the solute and affect its conformational preferences. nih.govresearchgate.netresearchgate.netrsc.org These solvent effects are crucial for understanding the behavior of the molecule in realistic chemical environments. qu.edu.qa

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) partitions the molecular space based on scalar fields derived from quantum mechanics, such as the electron density, to provide a rigorous definition of atoms, bonds, and other chemical concepts. manchester.ac.ukresearchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions map the electron localization in a molecule. For this compound, ELF and LOL analysis would visually distinguish the covalent bonds (e.g., C=N, C-C, C-H), the core electrons of each atom, and the lone pair electrons on the nitrogen atom. researchgate.net

Average Localized Ionization Energy (ALIE): This analysis identifies regions from which it is easiest to remove an electron, highlighting the most reactive nucleophilic sites. researchgate.net

Reduced Density Gradient (RDG): The RDG is used to identify and visualize non-covalent interactions. In this compound, this could reveal weak intramolecular interactions, such as C-H···π interactions, that contribute to the stability of certain conformations. researchgate.net

These topological analyses provide a detailed and quantitative picture of the chemical bonding and electronic structure that complements orbital-based descriptions. rsc.org

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental measurements. arxiv.orgresearchgate.netmit.eduarxiv.org DFT calculations can accurately predict various types of spectra.

Vibrational Spectroscopy: The calculation of harmonic frequencies using DFT allows for the prediction of infrared (IR) and Raman spectra. biorxiv.org For this compound, this would enable the assignment of specific vibrational modes, such as the characteristic C=N imine stretch, the aromatic C-H stretches, and the methyl group vibrations. Comparing the computed spectrum with an experimental one helps validate the accuracy of the computational model. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govresearchgate.net This analysis can identify the nature of electronic transitions, such as the π→π* transitions within the aromatic and imine system of this compound. chemrxiv.orgnih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Schiff Base This table illustrates the typical agreement between experimental data and DFT calculations for a similar molecular structure.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| C=N Stretch | 1623 | 1655 |

| Aromatic C=C Stretch | 1577 | 1590 |

| C-N Stretch | 1182 | 1187 |

Data adapted from studies on related Schiff bases. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization of this compound

Theoretical investigations into analogous N-aryl imines and Schiff bases are generally conducted using quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the intricacies of their chemical transformations. These studies are crucial for understanding reaction kinetics and selectivity by calculating the energies of reactants, products, and the transition states that connect them.

For a hypothetical reaction involving this compound, such as a cycloaddition or nucleophilic addition, computational modeling would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Determination: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are used to construct a reaction energy profile, which illustrates the energy changes throughout the reaction. From this profile, key parameters like activation energy (the energy barrier that must be overcome for the reaction to occur) and reaction enthalpy can be determined.

In the absence of specific data for this compound, data from studies on structurally similar imines could provide insights. For instance, theoretical studies on the cycloaddition reactions of other N-aryl imines often reveal detailed information about the synchronicity of bond formation and the electronic factors governing stereoselectivity. However, direct extrapolation of quantitative data, such as activation energies or specific bond lengths in the transition state, would not be scientifically rigorous without dedicated calculations for this compound.

Future computational work is required to map the specific reaction mechanisms and characterize the transition states for reactions involving this compound. Such research would provide valuable data on its reactivity and guide the design of new synthetic methodologies.

Reactivity Profiles and Derivatization Chemistry of 4 Methyl N Methylideneaniline

Nucleophilic and Electrophilic Reactions at the Azomethine (C=N) Linkage

The azomethine or imine group (C=N) in 4-Methyl-N-methylideneaniline is characterized by a polarized double bond, with the nitrogen atom being more electronegative than the carbon atom. This polarity dictates its reactivity towards both nucleophiles and electrophiles. The carbon atom is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom, with its lone pair of electrons, is nucleophilic and can be attacked by electrophiles.

Nucleophilic addition to the imine carbon is a fundamental reaction for this class of compounds. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions, can add across the C=N double bond to form new carbon-carbon bonds. This reaction is a key step in the synthesis of various substituted amines. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the azomethine group, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting anion yields the final amine product.

Conversely, the nitrogen atom of the imine can react with electrophiles. Protonation of the nitrogen by acids increases the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. Alkylation of the nitrogen atom can also occur with alkyl halides, leading to the formation of iminium salts. These iminium salts are highly reactive intermediates and readily undergo nucleophilic attack.

The reactivity of the azomethine linkage is influenced by the electronic nature of the substituents on both the N-aryl and the C-aryl rings. Electron-withdrawing groups on the N-aryl ring decrease the nucleophilicity of the nitrogen atom but increase the electrophilicity of the imine carbon. Conversely, electron-donating groups, such as the methyl group in this compound, increase the electron density on the nitrogen atom, enhancing its nucleophilicity.

Cycloaddition Reactions and Formation of Heterocyclic Scaffolds (e.g., Oxazepines, Beta-Lactams)

Cycloaddition reactions involving the imine functionality of this compound and its derivatives are a powerful tool for the synthesis of a diverse range of heterocyclic compounds. These reactions provide direct routes to valuable scaffolds such as oxazepines and β-lactams.

Oxazepines:

1,3-Oxazepine derivatives can be synthesized through the [5+2] cycloaddition reaction of imines with cyclic anhydrides. For instance, novel 1,3-oxazepine derivatives have been prepared by the reaction of imines derived from 4-methyl aniline (B41778) with various cyclic carboxylic acid anhydrides in refluxing dry benzene. researchgate.net The imines are typically prepared via thermal condensation of 4-methyl aniline with a substituted benzaldehyde. researchgate.net The structure of the resulting oxazepine derivatives can be confirmed using spectroscopic methods such as FT-IR and 1H-NMR. researchgate.net The reaction of imine groups with cyclic anhydrides is a convenient and efficient method for generating oxazepine rings. jmchemsci.com

| Reactants | Anhydride | Product | Reference |

| Imine from 4-methyl aniline and p-substituted benzaldehyde | Tetrachlorophthalic anhydride | 1,3-Oxazepine derivative | researchgate.net |

| Imine from 4-methyl aniline and p-substituted benzaldehyde | Citraconic anhydride | 1,3-Oxazepine derivative | researchgate.net |

| Imine from 4-methyl aniline and p-substituted benzaldehyde | exo-3,6-epoxy-1,2,3,6-tetra-hydrophthallic anhydride | 1,3-Oxazepine derivative | researchgate.net |

Beta-Lactams:

The Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, is a classic and versatile method for the preparation of β-lactams (2-azetidinones). The reaction of a ketene, generated in situ from an acyl chloride and a tertiary amine, with an imine like this compound would yield a β-lactam. The stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine. Generally, the reaction of imines with acetoxy, phenoxy, and phthalimido acid chlorides in the presence of triethylamine (B128534) produces trans-β-lactams. nih.gov

Another approach to β-lactam synthesis involves the reaction of imines with Reformatsky-type reagents. For example, the reaction of α,β-unsaturated esters with a rhodium-hydride complex generates a rhodium enolate that can then react with imines to produce syn-β-lactams with high diastereoselectivity.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Staudinger Synthesis | Ketene + Imine | β-Lactam | [2+2] cycloaddition | nih.gov |

| Reformatsky-type Reaction | Rhodium enolate + Imine | syn-β-Lactam | High diastereoselectivity |

Reduction and Oxidation Reactions of the Imine Functionality

The imine functionality of this compound is readily susceptible to both reduction and oxidation reactions, providing access to secondary amines and other functionalized molecules, respectively.

Reduction:

The carbon-nitrogen double bond of the imine can be easily reduced to a carbon-nitrogen single bond, yielding the corresponding secondary amine, N-benzyl-4-methylaniline. This transformation can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also highly effective. The choice of reducing agent can sometimes influence the chemoselectivity of the reaction, especially in the presence of other reducible functional groups. Reductive dimerization can also occur under certain conditions, for example, with alkali metals, leading to the formation of diastereomeric mixtures of N,N',1,2-tetraphenylethylenediamines. cdnsciencepub.com

Oxidation:

The oxidation of the imine functionality is less common than its reduction. However, under specific conditions, the imine can undergo oxidative cleavage or other transformations. The oxidation of N-benzylanilines to the corresponding benzylideneanilines (imines) can be achieved using reagents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol (B129727). rsc.org The mechanism is proposed to involve a rate-determining attack of the hypohalite on both the amine nitrogen and a benzyl (B1604629) proton. rsc.org While this describes the formation of the imine, further oxidation of the imine itself can lead to more complex products or degradation, depending on the oxidant and reaction conditions. For instance, the electrochemical oxidation of related aniline derivatives can lead to the formation of radical cations, which can undergo further reactions. mdpi.com

| Transformation | Reagent/Condition | Product |

| Reduction | H₂/Pd-C, NaBH₄, LiAlH₄ | N-benzyl-4-methylaniline |

| Reductive Dimerization | Alkali metals | N,N',1,2-tetraphenylethylenediamines |

| Oxidation (of precursor amine) | I₂, Cl₂, Br₂, t-butyl hypochlorite | This compound |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

While this compound itself is not typically a direct substrate for palladium-catalyzed cross-coupling reactions, its derivatives, particularly those bearing halide or triflate groups on the aromatic rings, are excellent partners in such transformations. Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The N-aryl group of a this compound derivative can be constructed or further functionalized using palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For instance, a derivative of 4-methylaniline could be coupled with an aryl halide to form the N-aryl bond of a precursor to this compound.

Furthermore, if the aniline or the benzylidene part of the molecule contains a leaving group (e.g., Br, I, OTf), it can participate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Stille Coupling: Reaction with an organostannane to form a C-C bond.

The use of N-heterocyclic carbene (NHC) ligands with palladium has significantly improved the efficiency and scope of these cross-coupling reactions, allowing for the use of less reactive aryl chlorides and enabling reactions at lower catalyst loadings and temperatures. nih.govresearchgate.netst-andrews.ac.uk These catalysts are known for their high stability and activity. nih.gov

| Coupling Reaction | Reactants | Product Feature |

| Suzuki-Miyaura | Aryl halide/triflate + Boronic acid/ester | Biaryl structure |

| Heck-Mizoroki | Aryl halide/triflate + Alkene | Substituted alkene |

| Sonogashira | Aryl halide/triflate + Terminal alkyne | Aryl-alkyne |

| Buchwald-Hartwig | Aryl halide/triflate + Amine | Diaryl or alkylaryl amine |

Diversification Strategies for Structural Modifications

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the N-aryl ring, the C-aryl ring (if present on the methylidene group), or the imine functionality itself.

Modification of the N-Aryl Ring:

The 4-methyl group on the aniline ring can be a starting point for further functionalization. For example, benzylic bromination followed by nucleophilic substitution can introduce a variety of functional groups. The aromatic ring itself can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the methyl group (ortho, para-directing) and the imine group will influence the position of substitution.

Modification of the C-Aryl Ring (of N-benzylideneaniline derivatives):

In derivatives where the methylidene carbon is attached to an aryl ring (N-benzylideneanilines), this ring provides another handle for diversification. A wide range of commercially available substituted benzaldehydes can be used in the initial synthesis of the imine, introducing various functional groups from the outset. researchgate.net These substituents can then be further modified. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups.

Modification via the Imine Functionality:

As discussed in the preceding sections, the imine bond is a key site for diversification. Nucleophilic addition reactions introduce a wide array of substituents at the former imine carbon. Cycloaddition reactions lead to the formation of diverse heterocyclic systems. Reduction of the imine to a secondary amine provides a more flexible and basic core that can be further N-alkylated or N-acylated.

A general strategy for creating a library of derivatives would involve:

Synthesis of a range of imines by reacting 4-methylaniline with various substituted aldehydes.

Parallel reduction of these imines to the corresponding secondary amines.

Further diversification of the secondary amines through N-alkylation or N-acylation.

Subjecting the synthesized imines to various cycloaddition reactions to generate diverse heterocyclic scaffolds.

| Modification Site | Reaction Type | Potential Functional Groups/Scaffolds |

| N-Aryl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H, -COR, -R |

| C-Aryl Ring | Varied Starting Aldehyd | Wide range of substituents |

| Imine Functionality | Nucleophilic Addition | Alkyl, Aryl, Cyano groups at C |

| Imine Functionality | Cycloaddition | Oxazepines, β-Lactams, etc. |

| Imine Functionality | Reduction followed by N-functionalization | N-Alkyl, N-Acyl groups |

Applications in Catalysis and Advanced Organic Synthesis

Homogeneous Catalysis Mediated by 4-Methyl-N-methylideneaniline Metal Complexes (e.g., Coupling Reactions)

While this compound itself is a simple imine, its structural motifs are found in more complex ligands used in homogeneous catalysis. The nitrogen atom of the imine can coordinate to a metal center, influencing its catalytic activity. Palladium-N-heterocyclic carbene (NHC) complexes stabilized by aniline (B41778) ligands, for example, have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. nih.gov The aniline framework, similar to the one in this compound, plays a role in stabilizing the palladium center. nih.gov

The development of well-defined Pd(II) precatalysts often involves ligands that can tune the electronic and steric environment of the metal. nih.gov Schiff base ligands, which share the imine functional group, can form stable complexes with various metals. For instance, a Schiff base ligand derived from 4-methylaniline and 2-quinolinecarboxaldehyde, namely (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline, has been used to synthesize zinc, cadmium, and mercury complexes. rsc.org Although not directly used in coupling reactions, this demonstrates the capacity of the 4-methylaniline imine structure to act as a competent ligand. rsc.org In some cases, the imine linkage itself can be a target of metal-catalyzed reactions; palladium catalysts have been observed to mediate the hydrolysis of imines during Suzuki coupling reactions, a phenomenon influenced by the presence of other coordinating groups like pyridine (B92270) nitrogen. nih.gov

The table below summarizes representative coupling reactions where aniline and imine-based ligands are utilized, illustrating the potential catalytic applications of complexes derived from this compound.

| Catalytic Reaction | Metal Center | Ligand Type | Key Features |

| Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | N-Heterocyclic Carbene (NHC) with Aniline | Aniline acts as a stabilizing ligand for the active Pd(II)-NHC catalyst. nih.gov |

| Heck-Mizoroki Cross-Coupling | Palladium (Pd) | N-(1-methylpyridin-4(1H)-ylidene)amines | Highly electron-donating nitrogen ligands enhance catalytic activity. tubitak.gov.tr |

| Dehydrogenative Coupling | Ruthenium (Ru), Manganese (Mn) | Pincer Complexes | Catalyzes the formation of imines from alcohols and amines via a "hydrogen-borrowing" mechanism. mdpi.com |

Heterogeneous Catalysis Incorporating Imine-Derived Materials

The imine group is a valuable functional handle for incorporation into solid-state materials used in heterogeneous catalysis. These materials benefit from the ease of recovery and reusability of the catalyst. acs.org Metal-Organic Frameworks (MOFs) are a prominent class of materials where imine chemistry is applied. For example, a palladium-metalated MOF, PCN-222, functions as an efficient and recyclable heterogeneous catalyst for the aerobic photo-oxidative synthesis of imines. acs.org Another approach involves encapsulating bimetallic nanoparticles within a MOF, creating a bifunctional catalyst for the one-pot tandem synthesis of imines from alcohols and amines. acs.org

The formation of an imine is often a critical intermediate step in reactions catalyzed by heterogeneous systems. In the one-pot reductive amination of nitroarenes to secondary anilines, the acidic properties of the catalyst support, such as MCM-41, can promote the condensation of an aniline with an aldehyde to form an imine intermediate. nih.gov This imine is then subsequently reduced on the metal active sites. nih.gov

The following table details examples of heterogeneous catalytic systems where imine functionality is central to the process.

| Catalyst System | Material Type | Reaction Catalyzed | Role of Imine |

| PCN-222(Pd) | Metal-Organic Framework (MOF) | Photo-oxidative cross-condensation of amines | The product of the catalytic reaction is an imine. acs.org |

| Pd-Au@Mn(II)-MOF | Bimetallic nanoparticles in a MOF | One-pot tandem synthesis of imines | The final product is an imine, formed via a tandem oxidation-condensation sequence. acs.org |

| Ru/MCM-41 | Ruthenium on mesoporous silica | Reductive amination of nitroarenes | An imine is a key intermediate formed on the acidic support before reduction. nih.gov |

Role as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While this compound is an achiral molecule and cannot function as a chiral auxiliary itself, its imine functionality is a common feature in the design of chiral ligands. Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product.

The synthesis of enantiomerically pure compounds is of high importance, particularly in the pharmaceutical industry where often only one enantiomer of a drug provides the desired therapeutic effect. williams.edu Chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, guide the formation of a specific stereoisomer by creating a diastereomeric intermediate that favors attack from one face. wikipedia.orgwilliams.edunih.gov

A molecule like this compound could be derivatized to create a chiral ligand. For example, reacting it with a chiral amine or incorporating a chiral substituent onto the aniline ring could produce a new chiral Schiff base. This new molecule could then coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of a catalytic reaction. Although direct applications of this compound in this context are not widely reported, its fundamental structure serves as a potential scaffold for the development of new chiral ligands.

The table below lists common classes of chiral auxiliaries to provide context for their function in asymmetric synthesis.

| Chiral Auxiliary Class | Example Compound | Typical Application |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation and aldol (B89426) reactions. williams.eduresearchgate.net |

| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids. wikipedia.orgnih.gov |

| Sulfinamide Derivatives | (R)-(+)-tert-Butanesulfinamide | Synthesis of chiral amines. sigmaaldrich.com |

| Camphorsultams | (1S)-(+)-Camphorsultam | Asymmetric aldol, Michael, and Claisen reactions. wikipedia.org |

This compound as a Key Intermediate for Complex Molecule Construction

The true strength of this compound in organic synthesis lies in its role as a versatile intermediate. The electrophilic carbon and nucleophilic nitrogen of the imine group allow it to participate in a wide array of chemical transformations. nih.gov Imines are key building blocks in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. nih.gov

One of the most powerful applications of imines is in the synthesis of nitrogen-containing heterocycles. In aza-Diels-Alder reactions, an imine can act as the azadiene component, reacting with an alkene in a [4+2] cycloaddition to generate substituted quinolines in a single step. nih.gov Furthermore, imines are central to the Mannich reaction, where they react with an enol or enolate to form β-amino carbonyl compounds, which are valuable synthetic precursors. nih.gov

The imine functionality can also be readily transformed. Reduction of the C=N double bond is a standard method for producing secondary amines. nih.gov This is often performed as part of a one-pot reductive amination sequence, where an aldehyde and a primary amine react to form the imine in situ, which is then immediately reduced. nih.gov This process highlights the role of the imine as a transient but crucial intermediate. The stability of Schiff bases like this compound, which can often be isolated, makes them reliable intermediates for stepwise synthetic strategies. nih.govnih.gov

The following table summarizes key reaction types where imines like this compound serve as pivotal intermediates.

| Reaction Type | Role of Imine | Product Class |

| Aza-Diels-Alder (Povarov Reaction) | Acts as a dienophile or azadiene. nih.gov | N-Heterocycles (e.g., Quinolines). nih.gov |

| Mannich Reaction | Electrophilic partner for an enolate. nih.gov | β-Amino carbonyl compounds. nih.gov |

| Reductive Amination | Intermediate formed from an amine and a carbonyl. nih.gov | Secondary Amines. nih.gov |

| Nucleophilic Addition | Electrophilic substrate for organometallic reagents. | α-Substituted Amines. |

| [2+2] Cycloaddition | Reacts with ketenes. | β-Lactams. |

Advanced Materials Science Based on 4 Methyl N Methylideneaniline Architectures

Polymerization and Macromolecular Design with Imine Linkages

Polyimines, also known as poly(Schiff base)s, are polymers featuring imine linkages in their backbone. The synthesis of these polymers can be achieved through the condensation reaction of diamines and dicarbonyl compounds. This method allows for the creation of long-chain polymers with alternating aromatic and imine units. The properties of the resulting polyimines, such as thermal stability and mechanical strength, can be tuned by the choice of monomers. For instance, the incorporation of aromatic structures, as would be the case with polymers derived from 4-methylaniline, can lead to materials with high thermal stability.

The dynamic nature of the imine bond is a key feature in the design of advanced macromolecular structures. This reversibility allows for the creation of dynamic covalent networks, also known as vitrimers. These materials behave like traditional thermosets at operational temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures due to the reversible cleavage and reformation of the imine bonds. This dynamic chemistry enables the development of self-healing and malleable thermosets. The mechanical properties of polyimine networks can be tailored by adjusting the cross-link density and the chemical composition of the monomers.

| Polymerization Method | Monomers | Key Features of Resulting Polymer |

| Solution Polycondensation | Diamines and Dialdehydes | Formation of linear polyimines, tunable thermal and mechanical properties. |

| Interfacial Polymerization | Diamines and Dialdehydes at an interface | Creation of thin films and microcapsules. |

| Dynamic Covalent Chemistry | Multifunctional amines and aldehydes | Formation of crosslinked networks (vitrimers) with self-healing and reprocessable properties. nih.gov |

Development of Responsive Materials and Chemosensors

The reversible nature of the imine bond makes it an excellent candidate for the development of stimuli-responsive materials. The hydrolysis of the imine linkage is sensitive to pH, being stable at neutral or basic pH and cleaving under acidic conditions. concordia.canih.gov This property has been widely exploited in the design of pH-responsive drug delivery systems. bsb-muenchen.dersc.org Polymeric micelles or nanoparticles with imine linkages can encapsulate drugs and release them in the acidic microenvironment of tumor tissues or within the lysosomes of cells. concordia.canih.gov

Furthermore, aniline (B41778) and its derivatives are valuable components in the construction of chemosensors. The electronic properties of the aniline moiety can be modulated by the presence of specific analytes, leading to a detectable change in the optical or electrochemical properties of the sensor. For instance, fluorescent chemosensors based on aniline derivatives have been developed for the detection of pH and various ions. These sensors often operate via mechanisms such as photoinduced electron transfer (PET), where the binding of an analyte alters the fluorescence emission of the molecule.

| Sensor Type | Detected Analyte | Sensing Mechanism |

| Fluorescent pH Sensor | H+ | Photoinduced Electron Transfer (PET) |

| Fluorescent Ion Sensor | Metal Ions | Coordination-induced fluorescence changes |

| Colorimetric Sensor | Anions | Anion-induced color change |

Self-Assembly and Supramolecular Materials

Schiff bases, including structures related to 4-Methyl-N-methylideneaniline, are versatile ligands in coordination and supramolecular chemistry. mdpi.com The nitrogen atom of the imine group and other potential donor atoms in the molecule can coordinate with metal ions to form a wide variety of metallo-supramolecular architectures. nih.gov These structures can range from discrete multinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The final structure is influenced by the coordination geometry of the metal ion and the steric and electronic properties of the Schiff base ligand.

The formation of these supramolecular assemblies is often driven by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are central to the construction of these materials. Dynamic covalent chemistry, leveraging the reversible nature of the imine bond, also plays a crucial role in the self-assembly of complex supramolecular architectures, allowing for error-correction and the formation of thermodynamically stable products.

| Ligand Type | Metal Ion | Resulting Supramolecular Architecture |

| Bidentate Schiff Base | Transition Metals (e.g., Cu(II), Zn(II)) | Dinuclear helicates, grids, cages nih.gov |

| Tridentate Schiff Base | Lanthanide or Transition Metals | Mononuclear or polynuclear complexes |

| Polydentate Schiff Base Macrocycles | Various Metal Ions | Host-guest complexes, catenanes, rotaxanes |

Photoluminescent Properties of Imine-Based Materials

Imine-based compounds and their metal complexes often exhibit interesting photoluminescent properties. The electronic transitions within the conjugated π-system of the Schiff base can lead to fluorescence emission. The coordination of the imine to a metal ion can significantly modulate these properties, leading to changes in the emission wavelength, quantum yield, and lifetime. researchgate.net This tunability makes Schiff base metal complexes promising materials for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

A particularly interesting phenomenon observed in some imine-containing molecules is aggregation-induced emission (AIE). rsc.orgacs.org In contrast to many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. acs.org Aniline derivatives have been incorporated into AIE-active molecules, demonstrating the potential for developing highly emissive solid-state materials. nih.govacs.org

| Compound Type | Emission Wavelength (nm) | Quantum Yield (%) | Key Feature |

| Carbazole N-Salicylidene Anilines | Varies with solvent and aggregation state | Up to ~100% in the solid state | Aggregation-Induced Emission Enhancement acs.org |

| Imidazolyl-based diimine derivatives | Varies with metal coordination | - | Tunable optical properties uef.fi |

| 1,8-naphthalimide derivatives with imine linkage | Green fluorescence in cells | - | Potential as cellular dyes researchgate.net |

Molecular Interactions and Design Principles for Bio Relevant Systems

Computational Docking Studies for Molecular Recognition

Computational docking is a powerful in silico method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. researchgate.net This technique is instrumental in drug discovery for identifying potential binding sites, calculating binding affinities, and understanding the intermolecular forces that stabilize the ligand-receptor complex. researchgate.netnih.gov For 4-Methyl-n-methylideneaniline, docking studies can elucidate how its structural features—the p-toluidine (B81030) moiety, the phenyl group, and the central imine bond—contribute to molecular recognition.

The process involves generating multiple conformations of the ligand and fitting them into the active or allosteric sites of a target molecule. Scoring functions are then used to estimate the binding energy, with lower energy values typically indicating a more stable complex. Molecular docking simulations for Schiff base derivatives have successfully predicted interactions with various biological targets. nih.gov These studies help in understanding the binding mode and affinity between the compound and the target. researchgate.net

Key interactions that would be assessed for this compound include:

Hydrophobic Interactions: The two aromatic rings are expected to form significant hydrophobic interactions with nonpolar residues in a protein's binding pocket.

π-π Stacking: The planar phenyl and tolyl rings are well-suited for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or with the nucleobases of DNA.

Hydrogen Bonding: While the basic imine nitrogen is a weak hydrogen bond acceptor, modifications to the scaffold could introduce stronger acceptor/donor groups.

The predicted binding affinities from such studies can guide the selection of biological targets for further experimental validation.

Table 1: Predicted Binding Affinities of this compound with Exemplar Protein Targets (Hypothetical)

| Protein Target (PDB ID) | Target Class | Predicted Binding Site | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| EGFR Tyrosine Kinase (1M17) | Enzyme (Kinase) | ATP-binding pocket | -7.8 | Hydrophobic interactions, π-π stacking |

| Human Serum Albumin (1AO6) | Transport Protein | Sudlow's Site I | -6.5 | Hydrophobic interactions |

| DNA Gyrase B (1KZN) | Enzyme (Topoisomerase) | ATP-binding site | -8.2 | Hydrophobic interactions, π-π stacking |

Ligand-Biomolecule Interaction Mechanisms

The biological activity of a compound is defined by its mechanism of interaction with biomolecules. For this compound, two primary mechanisms are of significant interest based on the known activities of related imine compounds: enzyme inhibition and DNA binding.

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They are fundamental to pharmacology. Reversible inhibitors, which bind non-covalently, are classified based on how they interact with the enzyme and substrate. chemeurope.com

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. khanacademy.org A competitive inhibitor often has a structure similar to the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not change the maximum reaction rate (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency. libretexts.org This binding occurs whether or not the substrate is bound. Non-competitive inhibition reduces Vₘₐₓ but does not affect Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. libretexts.org This type of inhibition is most effective at high substrate concentrations and reduces both Vₘₐₓ and Kₘ.

Given its rigid, aromatic structure, this compound could potentially act as a competitive inhibitor for enzymes that process planar, aromatic substrates. Alternatively, it could bind to an allosteric pocket, inducing a conformational change that reduces enzyme activity in a non-competitive manner.

Table 2: Characteristics of Reversible Enzyme Inhibition Types

| Inhibition Type | Inhibitor Binding Site | Effect on Vₘₐₓ | Effect on Kₘ |

|---|---|---|---|

| Competitive | Enzyme active site | Unchanged | Increased |

| Non-competitive | Allosteric site (on E or ES) | Decreased | Unchanged |

| Uncompetitive | Enzyme-substrate (ES) complex only | Decreased | Decreased |

DNA Binding Modes

Schiff bases and their metal complexes are well-documented for their ability to interact with DNA, a mechanism central to many anticancer and antimicrobial drugs. unipa.it The planar aromatic systems present in this compound make it a prime candidate for non-covalent DNA interactions.

Intercalation: This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. This stacking interaction is stabilized by π-π orbital overlap with the nucleobases. Intercalation causes a lengthening and unwinding of the DNA helix, which can interfere with replication and transcription. Studies on Schiff bases derived from p-toluidine have demonstrated this intercalative binding mode. asianpubs.org

Groove Binding: Molecules can also bind non-covalently within the major or minor grooves of the DNA helix. This binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove. Minor groove binders are often crescent-shaped, while major groove binders are typically larger. Spectroscopic studies on related vanadium complexes suggest groove binding is a possible interaction mode. abap.co.in

The planarity and dimensions of this compound suggest it could function as a DNA intercalator. Docking studies on similar Schiff base complexes have shown strong π–π stacking interactions, facilitating binding within the DNA grooves. nih.gov

Table 3: Comparison of DNA Binding Modes

| Feature | Intercalation | Groove Binding |

|---|---|---|

| Binding Site | Between DNA base pairs | Major or Minor Groove |

| Primary Driving Force | π-π stacking interactions | Hydrogen bonds, van der Waals forces |

| Structural Requirement | Planar, aromatic system | Shape complementarity with groove |

| Effect on DNA Structure | Lengthening and unwinding of helix | Minimal perturbation of helix structure |

Design of Imine Scaffolds for Modulating Molecular Interactions (Conceptual)

The this compound structure represents a fundamental "imine scaffold" that can be conceptually modified to enhance its affinity, selectivity, and efficacy for specific biological targets. The selection of a suitable protein scaffold is a critical and challenging task in the design of artificial enzymes. nih.gov Rational drug design principles can be applied to this scaffold to fine-tune its interactions.

The core idea is to use the existing structure as a starting point and introduce new functional groups to create specific, favorable interactions with a target biomolecule. This approach has been explored for developing novel biocatalysts and therapeutics. nih.gov

Potential design strategies include:

Introduction of Hydrogen Bond Donors/Acceptors: Adding hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups to the phenyl rings could create strong, directional hydrogen bonds with residues in a protein's active site or with the phosphate (B84403) backbone of DNA, thereby increasing binding affinity.

Modulation of Electronic Properties: Incorporating electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can alter the electron density of the aromatic rings. This can influence the strength of π-π stacking interactions and the pKa of the imine nitrogen.

Enhancement of Hydrophobicity/Steric Influence: Adding larger alkyl or aryl groups could enhance hydrophobic interactions or introduce steric hindrance to favor binding to larger, more open pockets and improve selectivity.

Chelation Sites for Metal Ions: The imine nitrogen, along with strategically placed oxygen or nitrogen donors on the aromatic rings, can create a chelating site. Metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligand.

These conceptual modifications provide a roadmap for developing a library of this compound derivatives with tailored biological activities.

Table 4: Conceptual Design Strategies for the Imine Scaffold of this compound

| Design Strategy | Example Modification | Target Interaction | Expected Outcome |

|---|---|---|---|

| Increase Hydrogen Bonding | Add -OH group to a phenyl ring | Hydrogen bonding with polar amino acids | Increased binding affinity and specificity |

| Alter π-Stacking | Add -NO₂ group to a phenyl ring | Electron-deficient π-π stacking | Modulated binding strength with DNA/protein |

| Improve Steric Complementarity | Add a tert-butyl group | Hydrophobic and van der Waals interactions | Enhanced selectivity for specific binding pockets |

| Introduce Metal Chelation | Add ortho-hydroxyl to form a tridentate site | Coordination with a metal ion (e.g., Cu²⁺, Zn²⁺) | Formation of a bioactive metallo-complex |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into 4-Methyl-N-methylideneaniline, a seemingly simple Schiff base, has revealed a landscape of intriguing chemical behavior dominated by its inherent reactivity. A primary finding in the study of this compound is its nature as a transient intermediate. The condensation reaction between p-toluidine (B81030) and formaldehyde (B43269) does not typically terminate at the monomeric imine stage under standard conditions. Instead, the highly reactive this compound readily undergoes self-condensation, cyclizing to form its more stable cyclic trimer, 1,3,5-Tri(p-tolyl)-1,3,5-triazacyclohexane. This propensity for trimerization is a central characteristic and a key research finding, positioning the monomer as a fleeting precursor rather than an easily isolable product.

Despite the challenges in isolating the monomer, significant contributions have emerged from studying more complex Schiff base ligands derived from 4-methylaniline. These stable analogs have been instrumental in advancing coordination chemistry and materials science. For instance, derivatives of 4-methylaniline have been successfully synthesized and used as ligands to create supramolecular complexes with metals from group IIB (Zn, Cd, Hg). rsc.org A notable contribution of this research is the development of materials exhibiting aggregation-induced emission enhancement (AIEE), where the complexes are weakly emissive in solution but become strongly luminescent in an aggregated state. rsc.org This property is critical for applications in sensing and optoelectronics. Furthermore, incorporating these complexes into polymer matrices like poly(methyl methacrylate) (PMMA) has been shown to significantly boost emission intensity, opening avenues for novel hybrid materials. rsc.org

Computational studies have also provided valuable insights, particularly regarding the atmospheric chemistry of the parent amine, 4-methylaniline. Research into its reaction mechanisms with hydroxyl radicals helps to build a foundational understanding of its environmental reactivity, which is pertinent to the broader context of aniline (B41778) derivatives. researcher.lifemdpi.com

| Key Finding | Contribution to the Field |

| Transient Nature | Establishes this compound as a reactive intermediate. |

| Trimerization | Explains the formation of the stable 1,3,5-Tri(p-tolyl)-1,3,5-triazacyclohexane. |

| Ligand Development | Stable Schiff base analogs from 4-methylaniline are used to create advanced coordination complexes. rsc.orgnih.gov |

| AIEE Properties | Discovery of aggregation-induced emission in derived metal complexes for new optical materials. rsc.org |

| Hybrid Materials | Incorporation into polymers like PMMA enhances luminescence for potential applications. rsc.org |

Identification of Remaining Challenges and Research Gaps

The chemistry of this compound is characterized by several significant challenges and corresponding research gaps, primarily stemming from the compound's instability.

The most pressing challenge is the isolation and characterization of the monomer . Its rapid cyclotrimerization under most synthetic conditions has precluded detailed study of its specific physical and chemical properties. This leaves a substantial gap in the fundamental understanding of the monomer itself. While its existence as an intermediate is accepted, the lack of direct experimental data on its structure, stability, and spectroscopic signature remains a significant void in the literature.

A second major challenge is the control of its reactivity . The dominance of the trimerization pathway limits the utility of this compound as a synthon for other molecular architectures. There is a clear research gap in the development of methodologies to "trap" this reactive imine, preventing self-condensation and allowing it to participate in other desired chemical transformations, such as cycloadditions, reductions, or additions of nucleophiles.

Further research gaps include: